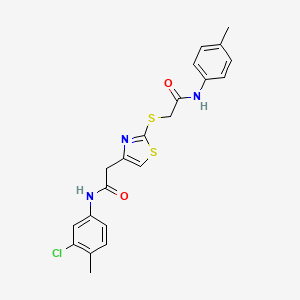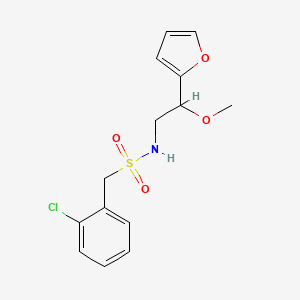![molecular formula C14H14BrN3O2S B2409081 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097903-81-4](/img/structure/B2409081.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns and Crystal Structures
Compounds with similar structural motifs to the query compound have been characterized by their hydrogen-bonding patterns and crystal structures. For example, enaminones and their analogues exhibit bifurcated intra- and intermolecular hydrogen bonding, forming stable crystal structures. These patterns are crucial for understanding the compound's potential applications in materials science and drug design (Balderson et al., 2007).
Synthesis Techniques
Research on similar compounds includes the development of versatile synthesis techniques. For instance, the combination of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions has been used to introduce thiophene fragments into pyrimidines, showcasing a method for creating complex molecules with potential applications in medicinal chemistry and materials science (Verbitskiy et al., 2012).
Antimicrobial and Antitumor Activities
Compounds bearing pyrrole and thiophene units have been explored for their antimicrobial and antitumor activities. For example, thio-substituted ethyl nicotinate derivatives have shown promising results against various microbial strains, indicating potential pharmaceutical applications (Gad-Elkareem et al., 2011). Additionally, pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been investigated for their selectivity in inhibiting purine biosynthesis, highlighting their use in cancer treatment (Wang et al., 2010).
Conducting Polymers and Electrochromic Materials
Research on polymers derived from thiophene and pyrrole units suggests applications in electronics and materials science. Conducting polymers based on these motifs have been synthesized, showing variations in electrical conductivity and thermal stability, which are crucial for their use in electronic devices (Pandule et al., 2014).
Halogen Bonding in Supramolecular Assembly
The role of bromo-substituted compounds in facilitating supramolecular assembly through halogen bonding has been studied. This research provides insights into designing new materials with tailored properties for applications in nanotechnology and materials engineering (Mocilac & Gallagher, 2014).
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKCXLIPMICDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)

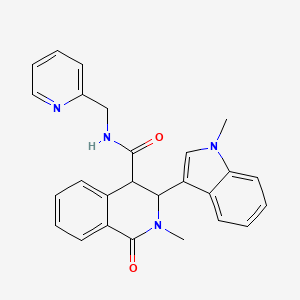
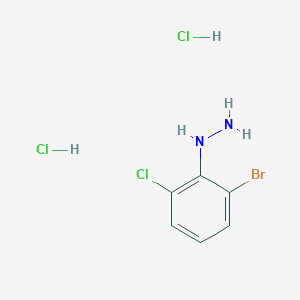
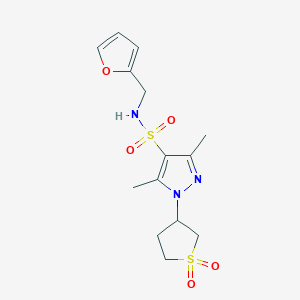

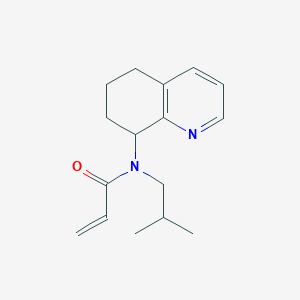
![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)

![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)
